N-(4-fluoro-3-methylphenyl)thian-4-amine is a synthetic organic compound that belongs to the class of thianes and amines. This compound features a thian ring, which is a five-membered heterocyclic structure containing sulfur, and is substituted with a 4-fluoro-3-methylphenyl group. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.
The synthesis of N-(4-fluoro-3-methylphenyl)thian-4-amine has been documented in various chemical literature, highlighting its relevance in research and development. The compound can be purchased from specialized chemical suppliers, indicating its availability for laboratory use.
N-(4-fluoro-3-methylphenyl)thian-4-amine is classified under:
The synthesis of N-(4-fluoro-3-methylphenyl)thian-4-amine typically involves the reaction between 4-fluoro-3-methylphenylamine and thian-4-amine. This reaction can be performed under various conditions to optimize yield and purity.
N-(4-fluoro-3-methylphenyl)thian-4-amine features a thian ring bonded to an amine group, with a fluorinated aromatic substituent.
Property | Value |
---|---|
Molecular Formula | C12H16FNS |
Molecular Weight | 225.33 g/mol |
IUPAC Name | N-(4-fluoro-3-methylphenyl)thian-4-amine |
InChI | InChI=1S/C12H16FNS/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key | KFXJIPCXGUMXSD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)F)NC2CCSCC2 |
N-(4-fluoro-3-methylphenyl)thian-4-amine can undergo several chemical reactions:
The specific conditions for these reactions depend on the desired product and may require optimization based on the reactivity of the thian and amine groups.
The mechanism of action of N-(4-fluoro-3-methylphenyl)thian-4-amine involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity towards specific targets, influencing various biological pathways.
Research indicates that compounds with similar structures can exhibit significant biological activity, which may include modulation of enzyme activity or interaction with neurotransmitter systems.
N-(4-fluoro-3-methylphenyl)thian-4-amine is expected to exhibit properties typical of organic compounds containing sulfur and nitrogen:
The compound's reactivity is influenced by the presence of functional groups:
N-(4-fluoro-3-methylphenyl)thian-4-amine has potential applications in:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2